molecular formula C18H22N4O2S B2547805 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1257548-50-7

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

カタログ番号 B2547805
CAS番号: 1257548-50-7
分子量: 358.46
InChIキー: JQLBEMONFKPREI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, also known as CP-690,550, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of Janus kinase inhibitors and has shown promising results in the treatment of various autoimmune diseases.

作用機序

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide selectively inhibits the activity of JAK3, which is predominantly expressed in immune cells. JAK3 is involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21), which play a critical role in the differentiation, proliferation, and survival of immune cells. Inhibition of JAK3 activity by this compound leads to the suppression of these cytokine-mediated signaling pathways and subsequently reduces the activity of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) in the serum of patients with autoimmune diseases. The drug also reduces the infiltration of immune cells into the affected tissues and subsequently reduces the inflammation and tissue damage. In addition, this compound has been shown to improve the clinical symptoms and quality of life of patients with autoimmune diseases.

実験室実験の利点と制限

The advantages of using 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in lab experiments include its specificity for JAK3 inhibition, its potency, and its ability to be administered orally. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.

将来の方向性

Future research on 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide could focus on the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. In addition, further studies could investigate the potential applications of this compound in other autoimmune diseases and explore its combination with other therapeutic agents. Finally, research could focus on the identification of biomarkers that could predict the response to this compound treatment and the development of personalized treatment strategies for patients with autoimmune diseases.

合成法

The synthesis of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves the condensation of 2-(cyclopentylthio)acetamide with 2-(6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out in anhydrous conditions and the product is purified by chromatography.

科学的研究の応用

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways of various cytokines involved in the pathogenesis of autoimmune diseases.

特性

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-17(13-25-14-5-1-2-6-14)20-11-12-24-18-9-8-16(21-22-18)15-7-3-4-10-19-15/h3-4,7-10,14H,1-2,5-6,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLBEMONFKPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。